molecular formula C10H8N4O B2639373 4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one CAS No. 1160261-62-0

4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one

Cat. No.: B2639373
CAS No.: 1160261-62-0
M. Wt: 200.201
InChI Key: KWEKICYQHOSHIU-UHFFFAOYSA-N
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Description

This compound features a nitrogen-rich tricyclic framework with a ketone group at position 6 and a methyl substituent at position 4. Its structure comprises fused bicyclic rings ([7.4.0.0²,⁷]) with five conjugated double bonds.

Properties

IUPAC Name

4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-6-5-8(15)14-10(12-6)7-3-2-4-11-9(7)13-14/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEKICYQHOSHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C3=C(N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one typically involves a multi-step process. One common method includes the reaction of a suitable precursor with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction results in the formation of the desired tricyclic structure with good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the nitrogen atoms are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

Key Differences in Tricyclic Frameworks
  • Ring Systems :
    • Target Compound : Tetrazatricyclo[7.4.0.0²,⁷] (7-membered, 4-membered, and fused 0-membered bridges).
    • Compound C1/C2 () : Heptaazatricyclo[7.4.0.0³,⁷], with seven nitrogen atoms and a hydroxyphenyl substituent.
    • BET Metabolite () : Tetrazatricyclo[8.3.0.0²,⁶] with a sulfur atom (3-thia) and chlorophenyl group.
    • CAS 832739-28-3 () : Tetrazatricyclo[7.4.0.0²,⁷] but with cyclopropyl and trifluoromethyl groups.
Compound Core Structure Heteroatoms Key Substituents
Target Compound [7.4.0.0²,⁷] 4 N atoms Methyl (C4), ketone (C6)
C1/C2 (Heptaazatricyclo) [7.4.0.0³,⁷] 7 N atoms 4-Methylphenyl (C1), hydroxyphenyl (C2)
BET Metabolite [8.3.0.0²,⁶] + 3-thia 4 N, 1 S Chlorophenyl, trideuteriomethyl
CAS 832739-28-3 [7.4.0.0²,⁷] 4 N atoms Cyclopropyl (C13), CF₃ (C11)
Impact of Heteroatoms
  • Nitrogen Density : Higher nitrogen content (e.g., C1/C2) improves hydrogen-bonding capacity but may reduce metabolic stability due to increased polarity .
  • Sulfur Incorporation : The 3-thia group in the BET metabolite enhances electronic delocalization and may alter enzyme-binding kinetics .

Substituent Effects on Bioactivity

Methyl vs. Bulky Groups
  • Trifluoromethyl (CF₃) : In CAS 832739-28-3, the CF₃ group enhances metabolic resistance and electron-withdrawing effects, which could stabilize interactions with hydrophobic enzyme pockets .
Aromatic Substituents
  • Chlorophenyl (BET metabolite) and naphthalene-linked piperazinyl () groups introduce steric bulk, affecting target selectivity. For example, chlorophenyl may enhance binding to aromatic residues in BET proteins .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound C1/C2 BET Metabolite CAS 832739-28-3
LogP ~1.8 (moderate) ~0.5 (polar) ~2.1 (lipophilic) ~2.5 (high)
Solubility (μg/mL) 15 (aqueous) 120 (aqueous) 8 (aqueous) 5 (aqueous)
Metabolic Stability Moderate (CYP3A4) Low (hydroxyl groups) High (deuterated CH₃) Very high (CF₃)
  • Ketone Group (Target) : Susceptible to reductase-mediated metabolism, unlike the ester or amide groups in oxatricyclo derivatives () .

Biological Activity

4-Methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen atoms. This configuration contributes to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry.

The molecular formula of this compound is C13H14N4OC_{13}H_{14}N_4O with a molecular weight of approximately 246.28 g/mol. Its structure allows for interactions with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains.
  • Compounds derived from tetrazatricyclo frameworks have shown enhanced activity compared to traditional antibiotics like ampicillin and streptomycin .

2. Antifungal Activity

The compound's structural characteristics suggest potential antifungal properties as well:

  • Compounds in this class have demonstrated MIC values from 0.004 mg/mL to 0.06 mg/mL against fungal pathogens.
  • Notably, certain derivatives have shown excellent efficacy against Trichoderma viride and Aspergillus fumigatus .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors within microbial cells.
  • Modulation of metabolic pathways leading to cell death or inhibition of growth.

Case Study 1: Antibacterial Screening

A series of derivatives based on the tetrazatricyclo structure were synthesized and tested against a panel of bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The results indicated that compounds with specific substitutions on the nitrogen atoms displayed significantly enhanced antibacterial activity compared to their unsubstituted counterparts.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004E. coli
Compound B0.015S. aureus
Compound C0.008B. cereus

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, derivatives were evaluated against common fungal pathogens:

  • The most effective compound exhibited an MIC of 0.004 mg/mL against T. viride, showcasing the potential for therapeutic applications in treating fungal infections.

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